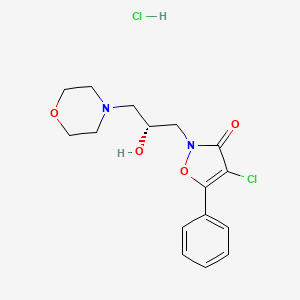

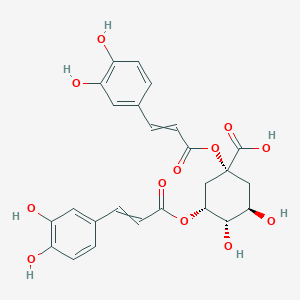

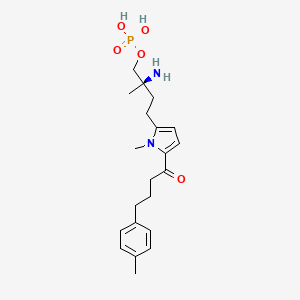

![molecular formula C21H20N2O5S B1669718 3-(1,3-benzothiazol-2-yl)-8-{[bis(2-hydroxyethyl)amino]methyl}-7-hydroxy-2H-chromen-2-one CAS No. 384361-09-5](/img/structure/B1669718.png)

3-(1,3-benzothiazol-2-yl)-8-{[bis(2-hydroxyethyl)amino]methyl}-7-hydroxy-2H-chromen-2-one

Übersicht

Beschreibung

Benzothiazole is a heterocyclic compound; it’s part of many drugs and useful in organic synthesis . Chromen-2-one (also known as coumarin) is another important component. It’s a fragrant organic compound that is used in the pharmaceutical industry and in perfumes .

Synthesis Analysis

The synthesis of benzothiazole derivatives often starts from simple commercially available building blocks like benzo[d]thiazole-2-thiol and primary and secondary amines . Coumarin derivatives can be synthesized from salicylaldehyde and acetic anhydride .Molecular Structure Analysis

The molecular structure of benzothiazole and chromen-2-one derivatives can be analyzed using various spectroscopic techniques .Chemical Reactions Analysis

Benzothiazole and chromen-2-one derivatives can undergo various chemical reactions. For example, benzothiazole can be N-alkylated under basic conditions . Chromen-2-one derivatives can react with oxidants .Physical And Chemical Properties Analysis

The physical and chemical properties of benzothiazole and chromen-2-one derivatives depend on their exact structure. They can be analyzed using techniques like NMR, IR, and mass spectrometry .Wissenschaftliche Forschungsanwendungen

Antimicrobial and Antifungal Activities

Research indicates that derivatives of the benzothiazole and coumarin families demonstrate promising antimicrobial and antifungal activities. For instance, novel derivatives have been synthesized and evaluated for their inhibitory effects against selected Gram-positive and Gram-negative bacterial strains, showing significant activity with minimal inhibitory concentration (MIC) values ranging from 0.071 to 0.199 µM. Furthermore, these compounds exhibited moderate to good antifungal activity against a fungal pathogen, highlighting their potential as antimicrobial agents (Shankar et al., 2017). Additionally, a study on coumarin-thiazole derivatives incorporated into polyurethane coatings demonstrated very good antimicrobial effects against eight different microorganisms, suggesting applications in antimicrobial surface coatings (El‐Wahab et al., 2014).

Materials Science and Fluorescence

In materials science, the fluorescence properties of certain benzothiazole and coumarin derivatives have been explored. A study on the synthesis and fluorescence efficiency of 3-(1,3-benzothiazol/benzoxazol-2-yl)-2H-chromen2-one derivatives revealed that these compounds emit blue light in the region between 450 to 495 nm. The quantum yield of these compounds was found to be moderate, indicating their potential for applications in blue light-emitting materials (Mahadevan et al., 2014).

Catalytic Activity and Chemical Synthesis

Several studies have also focused on the catalytic activities of benzothiazole and coumarin derivatives. For example, organolanthanide complexes supported by benzothiazole-containing ligands have shown catalytic activity in isoprene polymerization, indicating their utility in synthetic polymer chemistry (Luconi et al., 2014).

Antioxidant Properties

The antioxidant properties of benzothiazole and coumarin derivatives have been investigated, with some compounds exhibiting high antioxidant activities. This suggests their potential application in the development of antioxidant agents (Abd-Almonuim et al., 2020).

Eigenschaften

IUPAC Name |

3-(1,3-benzothiazol-2-yl)-8-[[bis(2-hydroxyethyl)amino]methyl]-7-hydroxychromen-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H20N2O5S/c24-9-7-23(8-10-25)12-15-17(26)6-5-13-11-14(21(27)28-19(13)15)20-22-16-3-1-2-4-18(16)29-20/h1-6,11,24-26H,7-10,12H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JPUPOZFSPRTBRC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)N=C(S2)C3=CC4=C(C(=C(C=C4)O)CN(CCO)CCO)OC3=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H20N2O5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

412.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(1,3-benzothiazol-2-yl)-8-{[bis(2-hydroxyethyl)amino]methyl}-7-hydroxy-2H-chromen-2-one | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

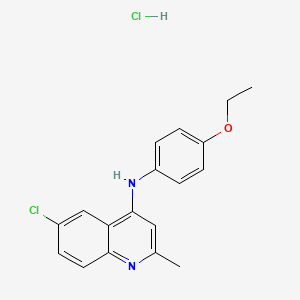

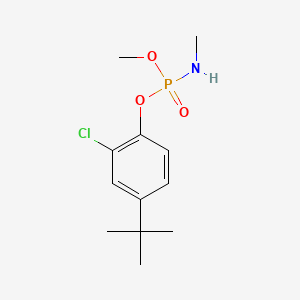

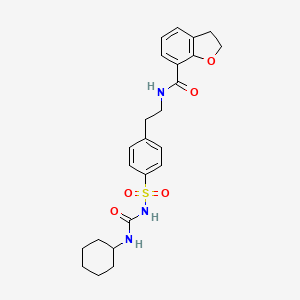

![1-{4-[(2-Methylpiperidin-1-yl)sulfonyl]phenyl}pyrrolidin-2-one](/img/structure/B1669635.png)

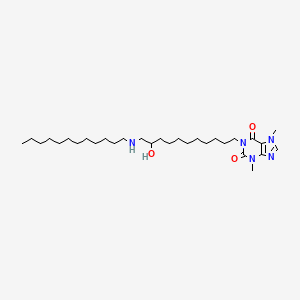

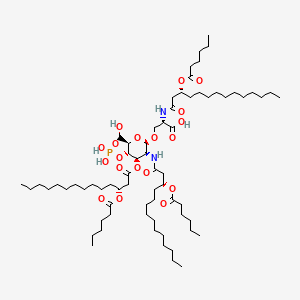

![1-[[4-Ethyl-5-[5-(4-phenoxyphenyl)-1,2,4-oxadiazol-3-yl]-2-thienyl]methyl]-3-azetidinecarboxylic acid](/img/structure/B1669643.png)

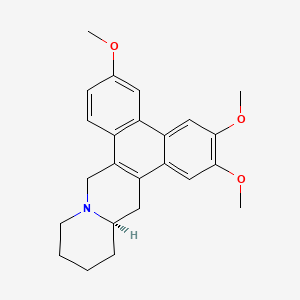

![(4aR,10bS)-1,2,3,4,4a,5,6,10b-octahydrobenzo[f]quinoline-7,8-diol](/img/structure/B1669644.png)

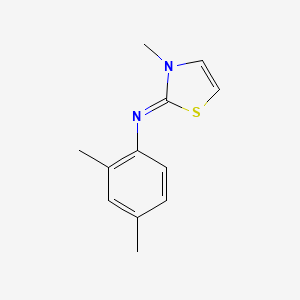

![7-(4-Fluorobenzyloxy)-2,3-dimethyl-1-[(1S,2S)-2-methylcyclopropylmethyl]pyrrolo[2,3-d]pyridazine](/img/structure/B1669647.png)